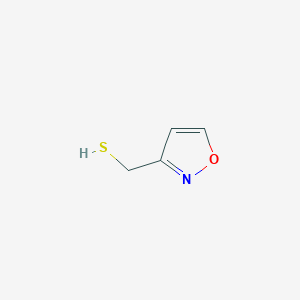

(1,2-Oxazol-3-yl)methanethiol

Description

Contextualization within Oxazole (B20620) and Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form a vast and vital class of organic molecules. tandfonline.com Among these, azoles—five-membered aromatic rings containing a nitrogen atom and at least one other non-carbon atom—are of significant interest. mdpi.com Oxazoles and their isomers, isoxazoles, are prominent members of this family. wikipedia.org

An oxazole is a five-membered ring with one oxygen and one nitrogen atom. tandfonline.comjournalajst.com Isoxazole (B147169) is an isomer of oxazole where the nitrogen atom is at position 2, adjacent to the oxygen atom. wikipedia.org These scaffolds are present in numerous natural products and are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. nih.govmdpi.com The isoxazole ring, in particular, is a key component in various pharmaceuticals, demonstrating its importance in the development of new therapeutic agents. nih.govespublisher.com

Structural Features and Nomenclature of (1,2-Oxazol-3-yl)methanethiol (B6155957)

The structure of this compound is defined by a 1,2-oxazole (isoxazole) ring. A methanethiol (B179389) group (-CH₂SH) is attached to the carbon atom at the 3-position of this ring. This specific arrangement of the isoxazole core and the sulfur-containing substituent dictates its chemical identity and reactivity.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | fluorochem.co.uk |

| Molecular Formula | C₄H₅NOS | nih.gov |

| Molecular Weight | 115.15 g/mol | fluorochem.co.uk |

| CAS Number | 146796-44-3 | fluorochem.co.uk |

| InChI Key | GUJJKIYTFAFPSZ-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | SCc1ccon1 | fluorochem.co.uk |

Significance of the Thiol Moiety in Organic Transformations

The thiol group (-SH), also known as a mercaptan group, is a sulfur analog of an alcohol group. sigmaaldrich.com Thiols are significant in organic synthesis, serving as versatile building blocks and reagents. sigmaaldrich.com Their distinct acidity and nucleophilicity compared to alcohols lead to unique reactivity patterns. cas.cn

In organic transformations, thiols can undergo various reactions. For instance, they can be oxidized to form disulfides or participate in nucleophilic substitution reactions. cas.cn Heterocyclic thiols, in particular, are valuable precursors for synthesizing a wide range of heterocyclic compounds, many of which are of medicinal interest. sigmaaldrich.comacs.org They are often more reactive than their oxygen analogs, which can be an advantage in synthesis, though it also means they can be more difficult to handle and store. tandfonline.com The development of metal-free methods for reactions like the amination of heterocyclic thiols highlights their importance as versatile substrates in modern organic chemistry. acs.org

Overview of Research Trajectories for Isoxazole-Based Thiols

The field of medicinal chemistry has shown sustained interest in isoxazole derivatives due to their broad spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ainih.govespublisher.com Research into isoxazole-based thiols, such as this compound, is part of a broader effort to explore new chemical space and develop novel molecular entities.

Current research trajectories often involve using isoxazole thiols as key intermediates. The thiol group provides a reactive handle for introducing further molecular complexity, allowing chemists to synthesize libraries of related compounds for screening and development. cas.cnacs.org Studies focus on creating derivatives by modifying the substituents on the isoxazole ring or by performing reactions at the thiol group. This exploration has led to the synthesis and investigation of a variety of substituted this compound analogs.

Table 2: Examples of Synthesized Isoxazole-Based Thiol Derivatives

| Compound Name | CAS Number |

|---|---|

| [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanethiol | 2137795-87-8 |

| [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanethiol | 1267301-89-2 |

| (5-Thiophen-2-yl-1,2-oxazol-3-yl)methanethiol | 1267618-02-9 |

| {4H-Indeno[2,1-d] wikipedia.orgjournalajst.comoxazol-3-yl}methanethiol | 2137987-51-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NOS |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

1,2-oxazol-3-ylmethanethiol |

InChI |

InChI=1S/C4H5NOS/c7-3-4-1-2-6-5-4/h1-2,7H,3H2 |

InChI Key |

GUJJKIYTFAFPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1CS |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,2 Oxazol 3 Yl Methanethiol

Reactions Involving the Methanethiol (B179389) Group

The methanethiol group, a sulfur analogue of an alcohol, is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is largely governed by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidation Pathways: Disulfide Formation and Sulfonylation

The sulfur atom in the methanethiol group of (1,2-Oxazol-3-yl)methanethiol (B6155957) is readily oxidized. Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide, while stronger oxidizing conditions can lead to the formation of a sulfonic acid.

The initial and most common oxidation reaction for thiols is the formation of a disulfide. This process can be initiated by a variety of mild oxidizing agents, such as iodine or hydrogen peroxide. The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes.

Table 1: Representative Oxidation Reactions of the Methanethiol Group

| Starting Material | Oxidizing Agent | Product |

| This compound | I2, base | Bis(1,2-oxazol-3-ylmethyl) disulfide |

| This compound | H2O2 | (1,2-Oxazol-3-yl)methanesulfonic acid |

Further oxidation of the disulfide or direct oxidation of the thiol with strong oxidizing agents, such as potassium permanganate or nitric acid, leads to the formation of the corresponding sulfonic acid, (1,2-Oxazol-3-yl)methanesulfonic acid. This multi-step oxidation proceeds through sulfenic and sulfinic acid intermediates.

Nucleophilic Additions and Substitutions

The methanethiol group can be deprotonated by a base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in a range of nucleophilic addition and substitution reactions.

The thiolate derived from this compound can readily add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael addition reaction. It can also participate in nucleophilic substitution reactions, for instance, by attacking the electrophilic carbon of an alkyl halide in an S(_N)2 reaction. The high nucleophilicity and relatively low basicity of the thiolate anion make it an effective nucleophile, even with secondary alkyl halides where competing elimination reactions can be a concern with more basic nucleophiles.

Thioether and Thioester Formation

The nucleophilic nature of the thiolate anion is exploited in the synthesis of thioethers and thioesters.

Thioethers are readily formed by the reaction of the thiolate of this compound with an alkyl halide. This reaction typically proceeds via an S(_N)2 mechanism, resulting in the formation of a new carbon-sulfur bond.

Table 2: Synthesis of Thioethers and Thioesters

| Reactant 1 | Reactant 2 | Product Type |

| (1,2-Oxazol-3-yl)methanethiolate | Alkyl Halide (e.g., CH3I) | Thioether |

| This compound | Acyl Chloride (e.g., CH3COCl) | Thioester |

Thioesters can be synthesized by the reaction of this compound with an acyl halide or an acid anhydride. This acylation reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle containing both nitrogen and oxygen atoms. Its reactivity is influenced by the electronegativity of these heteroatoms, which affects the electron density distribution within the ring and its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the isoxazole ring is generally considered to be less facile than on benzene due to the electron-withdrawing nature of the heteroatoms. However, the presence of activating substituents can promote such reactions. The position of electrophilic attack is directed by the existing substituents and the inherent electronic properties of the ring. For a 3-substituted isoxazole, the C4 position is generally the most susceptible to electrophilic attack. The methanethiol group at the 3-position is expected to act as an ortho-, para-director; however, in the context of the isoxazole ring, its directing influence would primarily enhance the reactivity of the C4 position.

Nucleophilic Attack and Ring-Opening Processes

The isoxazole ring can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. The presence of the weak N-O bond makes the ring prone to cleavage under certain conditions. Nucleophilic attack is generally favored at the C5 or C3 positions, depending on the nature of the substituents on the ring and the nucleophile. For this compound, nucleophilic attack at the C5 position, facilitated by a strong base, could lead to the cleavage of the N-O bond and subsequent ring-opening to form a β-ketonitrile derivative. The specific conditions and the nature of the nucleophile play a crucial role in determining the outcome of such reactions.

Cycloaddition and Rearrangement Reactions

There is no available research data detailing the participation of this compound in cycloaddition or rearrangement reactions. Scientific literature extensively covers the synthesis of the isoxazole ring itself via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes or alkynes. However, studies on the subsequent reactivity of a methanethiol group at the 3-position of the isoxazole ring, particularly its involvement in further cycloaddition or rearrangement processes, are absent. Mechanistic investigations into how the isoxazole ring might influence the reactivity of the adjacent thiol group, or vice versa, in these types of transformations have not been reported.

Intramolecular Interactions and Tautomerism Studies

No experimental or theoretical studies on the intramolecular interactions or potential tautomeric forms of this compound could be identified. While tautomerism is a known phenomenon in heterocyclic compounds, particularly those with labile protons, specific investigations into the potential thione-thiol or other tautomeric equilibria for this compound have not been published. Research on the nature of through-space or through-bond interactions between the sulfur atom of the methanethiol group and the heteroatoms of the oxazole (B20620) ring is also not available.

Catalytic Aspects in Reactions of this compound

Information regarding the catalytic activity of this compound or its use in catalytic systems is not documented. The catalytic properties of simple thiols and various metal-thiolate complexes are well-established in organic synthesis. Similarly, certain heterocyclic compounds can act as ligands in catalysis. However, there are no published findings that explore the potential for this compound to act as a catalyst, a ligand for a catalytically active metal center, or as a substrate in a catalysed reaction.

Applications of 1,2 Oxazol 3 Yl Methanethiol As a Synthetic Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the thiol group and the presence of the 1,2-oxazole ring suggest that (1,2-Oxazol-3-yl)methanethiol (B6155957) could serve as a valuable precursor for the synthesis of a diverse range of heterocyclic systems. The thiol functionality can act as a nucleophile in various cyclization and condensation reactions, while the oxazole (B20620) ring can be a stable scaffold or a reactive partner in ring-transformation reactions.

Construction of Fused and Spiro-Heterocycles

The synthesis of fused and spiro-heterocycles is a significant area of organic chemistry, driven by the unique three-dimensional structures and potential biological activities of these compounds. In principle, this compound could be utilized in multi-step synthetic sequences to construct such complex architectures. For instance, the thiol group could be involved in intramolecular cyclization reactions with a suitably positioned electrophile on a side chain attached to the oxazole ring, leading to fused systems. Similarly, reactions involving the thiol group and a bifunctional reagent could potentially lead to the formation of spirocyclic structures centered at the carbon atom bearing the thiol. However, no specific examples of such reactions involving this compound have been reported.

Derivatization to Oxadiazoles, Triazoles, and Other Azoles

The conversion of one heterocyclic system into another is a powerful tool in synthetic chemistry. The thiol group of this compound could be a key functional handle for its derivatization into other five-membered aromatic heterocycles, such as oxadiazoles and triazoles. For example, a related compound, 2-furyl methanethiol (B179389), has been used as a precursor for the synthesis of oxazoles and triazoles. This suggests that analogous synthetic pathways could potentially be applied to this compound. These transformations would likely involve reactions of the thiol group to form an intermediate that can then undergo cyclization with appropriate reagents to form the desired azole ring. However, the scientific literature does not currently contain any reports of such derivatizations starting from this compound.

Role in the Synthesis of Functional Organic Materials

Functional organic materials with specific electronic, optical, or magnetic properties are of great interest for applications in areas such as electronics and photonics. The incorporation of heterocyclic moieties can significantly influence the properties of these materials. The 1,2-oxazole ring and the sulfur atom in this compound could impart desirable characteristics to organic materials. The thiol group could be used to anchor the molecule to surfaces or to participate in the formation of larger conjugated systems. While the potential exists, there is no published research detailing the synthesis of functional organic materials using this compound as a building block.

Utilization in Polymer Chemistry Research

Polymers containing heterocyclic units in their backbone or as pendant groups often exhibit unique thermal, mechanical, and electronic properties. The thiol group of this compound is well-suited for participation in various polymerization reactions, such as thiol-ene "click" chemistry or as a chain transfer agent in radical polymerization. This could allow for the incorporation of the 1,2-oxazole moiety into polymer chains, potentially leading to materials with novel properties. Despite these possibilities, a review of the current literature indicates that this compound has not yet been utilized in polymer chemistry research.

Development of Advanced Synthetic Methodologies

The unique combination of a thiol group and an oxazole ring in this compound could make it a useful substrate for the development of new synthetic methodologies. For instance, it could be employed in the exploration of novel transition-metal-catalyzed cross-coupling reactions or in the development of new multicomponent reactions. Such research would not only provide new ways to functionalize the this compound scaffold but could also lead to the discovery of new reaction pathways with broader applications in organic synthesis. At present, there are no published studies that focus on the use of this compound in the development of advanced synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation of 1,2 Oxazol 3 Yl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For (1,2-Oxazol-3-yl)methanethiol (B6155957), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques is employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoxazole (B147169) ring, the methylene (B1212753) group, and the thiol group. The isoxazole ring protons, typically found in the aromatic region, will show characteristic chemical shifts influenced by the heteroatoms. The methylene protons adjacent to the isoxazole ring and the sulfur atom will appear as a singlet, with its chemical shift influenced by the electronegativity of the neighboring atoms. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the isoxazole ring will resonate at distinct chemical shifts, characteristic of heterocyclic aromatic systems. The methylene carbon will appear in the aliphatic region, and its position will be indicative of its attachment to the isoxazole ring and the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

| H-4 (isoxazole) | 6.3 - 6.7 | C-4: 100 - 105 |

| H-5 (isoxazole) | 8.4 - 8.8 | C-5: 150 - 155 |

| CH₂ | 3.8 - 4.2 | CH₂: 25 - 30 |

| SH | 1.5 - 2.5 (broad) | - |

| C-3 (isoxazole) | - | C-3: 160 - 165 |

Note: The chemical shifts are estimated based on data from similar isoxazole and thiol compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a correlation between the H-4 and H-5 protons of the isoxazole ring, confirming their adjacent relationship. No other significant correlations are anticipated for the isolated methylene and thiol protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. emerypharma.com Expected correlations would be observed between the H-4 proton and the C-4 carbon, the H-5 proton and the C-5 carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. epfl.ch Key expected HMBC correlations for this compound would include:

The methylene protons showing correlations to the C-3 and C-4 carbons of the isoxazole ring.

The H-4 proton showing correlations to the C-3 and C-5 carbons.

The H-5 proton showing a correlation to the C-3 and C-4 carbons.

Table 2: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-4 | H-5 | C-4 | C-3, C-5 |

| H-5 | H-4 | C-5 | C-3, C-4 |

| CH₂ | - | CH₂ | C-3, C-4 |

| SH | - | - | CH₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

S-H Stretch: A weak to medium intensity band is expected in the region of 2550-2600 cm⁻¹ corresponding to the stretching vibration of the thiol group. This is a highly characteristic band.

C=N and C=C Stretching (Isoxazole Ring): The isoxazole ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the isoxazole ring will appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed in the 3000-2850 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the methylene group is expected around 1450-1470 cm⁻¹.

Ring Vibrations: Skeletal vibrations of the isoxazole ring will be present in the fingerprint region (below 1300 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹, estimated) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| S-H stretch | 2550 - 2600 | Weak to Medium |

| C=N stretch (isoxazole) | 1620 - 1550 | Medium to Strong |

| C=C stretch (isoxazole) | 1500 - 1400 | Medium to Strong |

| CH₂ scissoring | 1470 - 1450 | Medium |

| Isoxazole ring breathing | 1300 - 1000 | Medium |

While the isoxazole ring is rigid, rotation around the C3-CH₂ and CH₂-SH bonds can lead to different conformers. In principle, distinct vibrational signatures for these conformers could be observed, particularly in the fingerprint region of the spectra. However, due to the relatively free rotation around these single bonds at room temperature, it is likely that the observed spectra will represent an average of the most stable conformations. Low-temperature studies could potentially resolve the vibrational bands of individual conformers.

Mass Spectrometry for Molecular Structure Confirmationraco.cat

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely involve:

Loss of the thiol group: Cleavage of the CH₂-SH bond to form a stable isoxazol-3-ylmethyl cation.

Loss of a hydrogen sulfide (B99878) radical (•SH): This would also lead to the formation of the isoxazol-3-ylmethyl cation.

Fragmentation of the isoxazole ring: The heterocyclic ring can undergo characteristic cleavages, leading to smaller fragment ions. For instance, the loss of CO, HCN, or other small neutral molecules from the ring structure is a common fragmentation pathway for isoxazoles. clockss.org

Alpha-cleavage: Cleavage of the C3-CH₂ bond is another plausible fragmentation pathway.

Table 4: Proposed Mass Spectrometry Fragmentation for this compound

| m/z (proposed) | Fragment Ion Structure | Neutral Loss |

| M⁺ | [(C₄H₅NOS)⁺] | - |

| M⁺ - 33 | [(C₄H₄NO)⁺] | •SH |

| M⁺ - 47 | [(C₄H₄N)⁺] | •CH₂SH |

| Varies | Fragments from isoxazole ring cleavage | CO, HCN, etc. |

Note: The relative intensities of the fragment ions will depend on their stability.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

As of this writing, a search of major crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, experimentally determined data on its solid-state conformation, crystal packing, and specific intramolecular geometries are not available in the public domain.

Although no direct data exists for the target compound, crystallographic studies on derivatives of the 1,2-oxazole ring system have been reported. For instance, the crystal structure of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}prop-2-ene-1-sulfonamide, a more complex molecule containing the (1,2-oxazol-3-yl)methyl moiety, has been elucidated. nih.gov In this derivative, the 1,2-oxazole ring was observed to be nearly planar, and its spatial relationship with other substituents was detailed, including various bond angles and torsion angles. nih.gov Such studies on related structures can offer general insights into the likely geometric parameters of the 1,2-oxazole ring itself, but they cannot replace a direct crystallographic analysis of this compound.

Should a single crystal of this compound be successfully grown and analyzed, a standard crystallographic report would be expected to contain the data outlined in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data Type |

|---|---|

| Chemical Formula | C₄H₅NOS |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value |

| Key Bond Lengths (Å) | C-S, S-H, C-C, C-N, N-O, C=N, C=C |

| Key Bond Angles (°) | Angles involving the oxazole (B20620) ring and thiol group |

| Intermolecular Interactions | e.g., Hydrogen bonding (S-H···N or S-H···O) |

This table is for illustrative purposes only and does not represent experimental data.

Computational and Theoretical Investigations of 1,2 Oxazol 3 Yl Methanethiol

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior, conformational dynamics, and thermodynamic properties of a molecule in various environments.

For a molecule like (1,2-Oxazol-3-yl)methanethiol (B6155957), MD simulations could be employed to understand several key aspects of its dynamic behavior. These include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The flexibility of the methanethiol (B179389) side chain attached to the rigid isoxazole (B147169) ring is of particular interest.

Solvent Effects: Simulating the molecule in different solvents (e.g., water, ethanol, chloroform) to understand how intermolecular interactions with solvent molecules influence its structure, orientation, and aggregation properties.

Interaction with Biomolecules: If this compound were being investigated as a potential ligand, MD simulations could model its interaction with a target protein's binding site, assessing the stability of the complex and identifying key binding interactions.

Despite the utility of this technique, a thorough review of scientific literature indicates that specific molecular dynamics simulation studies focused solely on this compound have not been published. Therefore, quantitative data on its dynamic behavior from such simulations are not available at this time.

Table 1: Molecular Dynamics Simulation Parameters for this compound This table is representative of the types of data that would be generated from MD simulations. Specific values are not available in the current scientific literature.

| Parameter | Description | Value |

|---|---|---|

| Conformational Energy | The relative energy of different spatial arrangements of the molecule. | Data not available in published literature |

| Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to a solvent. | Data not available in published literature |

| Diffusion Coefficient | A measure of the molecule's mobility within a specific medium. | Data not available in published literature |

| Radial Distribution Function | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Data not available in published literature |

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters via quantum chemical calculations is a cornerstone of modern chemical analysis. Methods such as Density Functional Theory (DFT) are widely used to calculate the spectroscopic properties of molecules with a high degree of accuracy. These calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which are fundamental for structural elucidation.

For this compound, these theoretical predictions would be instrumental:

NMR Spectroscopy: Calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms, as well as spin-spin coupling constants. This information is critical for confirming the molecular structure and assigning experimental NMR signals to specific atoms within the molecule.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. The predicted IR spectrum helps in identifying the presence of key functional groups, such as the C=N and N-O bonds of the isoxazole ring and the S-H bond of the thiol group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. This provides insight into the molecule's electronic structure and chromophores.

As with molecular dynamics, dedicated studies reporting the theoretically predicted spectroscopic parameters for this compound are not currently available in the peer-reviewed literature. Therefore, the tables below are structured to show the types of data that would be generated, but specific values cannot be provided.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Calculations would typically be performed using a method like DFT (e.g., B3LYP/6-31G(d,p)) relative to a standard (e.g., TMS). No specific predicted values are available in the literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 (Isoxazole ring) | - | Predicted values not available in published literature |

| C4 (Isoxazole ring) | Predicted values not available in published literature | Predicted values not available in published literature |

| C5 (Isoxazole ring) | Predicted values not available in published literature | Predicted values not available in published literature |

| Methylene (B1212753) (-CH₂) | Predicted values not available in published literature | Predicted values not available in published literature |

| Thiol (-SH) | Predicted values not available in published literature | - |

Table 3: Predicted Principal Infrared (IR) Vibrational Frequencies for this compound Values would be calculated in wavenumbers (cm⁻¹). No specific predicted values are available in the literature.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | C-H on Isoxazole | Predicted values not available in published literature |

| C=N stretch | Isoxazole Ring | Predicted values not available in published literature |

| N-O stretch | Isoxazole Ring | Predicted values not available in published literature |

| C-S stretch | Methanethiol | Predicted values not available in published literature |

| S-H stretch | Thiol | Predicted values not available in published literature |

Intermolecular Interactions and Molecular Recognition Studies Involving 1,2 Oxazol 3 Yl Methanethiol Derivatives

Hydrogen Bonding Propensities in Model Systems

The 1,2-oxazole ring of (1,2-Oxazol-3-yl)methanethiol (B6155957) derivatives contains both hydrogen bond donors and acceptors, making it an active participant in hydrogen bonding networks. The nitrogen atom in the oxazole (B20620) ring acts as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. The presence and nature of substituents on the oxazole ring can further influence these propensities.

In silico predictions for similar heterocyclic compounds like 1,2,4-oxadiazole (B8745197) derivatives suggest that they generally possess hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) values within the ranges commonly observed for drug-like molecules. nih.gov For instance, a study on a series of 1,2,4-oxadiazole derivatives reported HBA values below 10 and HBD values below 5, which are consistent with favorable oral bioavailability predictions. nih.gov

Table 1: Predicted Hydrogen Bonding Properties of Representative Heterocyclic Scaffolds

| Scaffold | Number of Hydrogen Bond Acceptors (HBA) | Number of Hydrogen Bond Donors (HBD) |

|---|---|---|

| 1,2,4-Oxadiazole Derivative (Ox1) | < 10 | < 5 |

| 1,2,4-Oxadiazole Derivative (Ox4) | < 10 | < 5 |

| 1,2,4-Oxadiazole Derivative (Ox6) | < 10 | < 5 |

| 1,2,4-Oxadiazole Derivative (Ox7) | < 10 | < 5 |

This table is interactive. Click on the headers to sort the data.

π-Stacking Interactions in Conjugated Systems

The aromatic 1,2-oxazole ring in this compound derivatives is capable of engaging in π-stacking interactions. These non-covalent interactions are crucial in the formation of supramolecular assemblies and in the binding of these molecules to biological targets with aromatic residues. Studies on related 1,2,4- and 1,3,4-oxadiazole (B1194373) systems have demonstrated their participation in intermolecular π-π interactions with both five- and six-membered π-systems. nih.gov

A database survey of crystal structures revealed numerous instances of oxadiazole cores participating in such interactions. nih.gov The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, depending on the electronic nature and steric hindrance of the interacting rings. Molecular dynamics simulations have also suggested the importance of π-stacking in the binding mode of oxadiazole-containing compounds to their targets. nih.gov

Chelation and Coordination Chemistry with Metal Centers (for research purposes)

The presence of nitrogen, oxygen, and sulfur atoms in this compound derivatives makes them effective chelating agents for various metal centers. The thiol group, in particular, has a high affinity for heavy metal ions. This property is explored in the context of coordination chemistry, where these derivatives can act as ligands to form stable metal complexes. researchgate.netrsc.orgekb.eg

The coordination can occur through the sulfur atom of the thiol group and the nitrogen atom of the oxazole ring, forming a stable five-membered chelate ring with the metal ion. The specific coordination mode and the resulting geometry of the complex depend on the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Research on similar heterocyclic thiol derivatives, such as those of 1,2,4-triazole (B32235), has shown their ability to form complexes with a range of transition metals, leading to diverse structural and electronic properties. researchgate.netekb.eg

Computational Modeling of Ligand-Receptor Interactions (fragment-based drug design, in silico studies)

Computational modeling plays a vital role in understanding the interactions of this compound derivatives at a molecular level. These in silico studies are instrumental in fragment-based drug design, allowing for the prediction of binding modes and affinities. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity of this compound derivatives to specific receptor sites. nih.gov These methods calculate the free energy of binding, which is a measure of the strength of the ligand-receptor interaction. For example, in a study of 1,2,4-oxadiazole derivatives, molecular docking and dynamic simulations indicated a strong affinity for the Leishmania infantum CYP51 enzyme. nih.gov Such computational approaches can guide the optimization of lead compounds by suggesting modifications that enhance binding affinity. nih.gov

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its interaction with a specific receptor. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The CatalystHipHop approach, for instance, has been used to generate pharmacophore models for inhibitors of cyclooxygenase-2 (COX-2) based on 1,2,4-triazole derivatives. nih.gov These models provide a blueprint for designing new molecules with desired interaction profiles.

Surface Adsorption Mechanisms (e.g., corrosion inhibition research)

The ability of this compound derivatives to adsorb onto metal surfaces is the basis for their investigation as corrosion inhibitors. jmaterenvironsci.com The adsorption process can be either physisorption, involving weak van der Waals forces, or chemisorption, which involves the formation of a coordinate bond between the heteroatoms (S, N, O) and the metal surface. mdpi.comnih.gov

Studies on similar heterocyclic compounds, such as oxazole and pyrazole (B372694) derivatives, have shown that their inhibition efficiency increases with concentration, indicating that the inhibitive effect is due to the adsorption of inhibitor molecules on the metal surface. jmaterenvironsci.comnih.gov The adsorption mechanism is often elucidated through electrochemical techniques and can be supported by quantum chemical calculations. The negative values of the Gibbs free energy of adsorption (ΔG°ads) in these studies indicate a spontaneous adsorption process. jmaterenvironsci.com

Table 2: Corrosion Inhibition Efficiency of Representative Heterocyclic Compounds on Mild Steel

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|

| 5-phenylisoxazole (P) | 10 x 10-4 | 66 | Physisorption |

| 3-phenyl-5-isoxazolone (PI) | 10 x 10-4 | 80 | Physisorption |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 x 10-3 | 90.2 | Physisorption and Chemisorption |

This table is interactive. Click on the headers to sort the data.

Emerging Research Directions and Future Prospects for 1,2 Oxazol 3 Yl Methanethiol

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For (1,2-Oxazol-3-yl)methanethiol (B6155957), the development of asymmetric synthetic methods to introduce chirality would be a critical step toward unlocking its full potential. Research into the asymmetric synthesis of related isoxazole (B147169) and thiol derivatives has established a strong foundation for this endeavor.

Organocatalysis, in particular, has emerged as a powerful tool for creating chiral molecules. Catalysts such as chiral phosphoric acids and proline-derived systems have been successfully employed in the asymmetric synthesis of various heterocyclic compounds. rsc.orgcam.ac.uk For instance, chiral phosphoric acids have been used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole amino acid derivatives with high enantioselectivity. rsc.org Similarly, novel organocascade reactions catalyzed by confined chiral phosphoric acids can furnish O-protected β-hydroxythiols with excellent enantioselectivities from meso-epoxides. nih.gov

Future research could focus on adapting these catalytic systems to this compound. This might involve reactions at the carbon adjacent to the thiol group or modifications to the isoxazole ring, leading to chiral derivatives with unique stereochemistry.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Potential Reaction Type | Expected Outcome |

| Chiral Phosphoric Acid | BINOL-derived CPA | Asymmetric thiocarboxylysis/addition | Enantiopure β-hydroxy or amino thiols |

| Proline Derivative | (S)-5-Pyrrolidin-2-yltetrazole | Asymmetric Michael/Mannich additions | Chiral derivatives with new C-C bonds |

| Chiral Amine/Squaramide | Cinchona-derived squaramide | Conjugate addition to α,β-unsaturated systems | Enantioenriched functionalized isoxazoles |

| Chiral N-heterocyclic Carbene | NHC-based catalysts | Asymmetric [3+2] cycloaddition | Construction of complex chiral isoxazole derivatives researchgate.net |

Integration into Advanced Materials Science Research

The distinct electronic properties of the isoxazole ring, combined with the versatile reactivity of the thiol group, make this compound a promising building block for advanced materials. Isoxazole derivatives are being investigated for their potential in polymers and organic semiconductors. blucher.com.brresearchgate.net The isoxazole ring's structural similarity to a para-phenylene unit and its electron-withdrawing nature can be exploited in the design of novel conjugated polymers for applications in organic electronics.

The thiol group offers a powerful handle for material functionalization. Thiol-based self-assembled monolayers (SAMs) are widely used to modify the surfaces of metals like gold, enabling precise control over interfacial properties. uh.edunih.gov Furthermore, thiol-ene click chemistry provides an efficient method for polymer modification and surface functionalization. acs.org Thiol-functionalized polymers have shown significant promise as adsorbents for heavy metals, such as mercury, due to the strong coordination between sulfur and soft metal ions. mdpi.comnih.gov

Future research could explore the polymerization of this compound derivatives to create novel polymers. The pendant thiol groups could serve as sites for cross-linking, nanoparticle attachment, or post-polymerization modification, leading to materials with applications in sensors, catalysis, or environmental remediation.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains multiple features conducive to forming such assemblies. The isoxazole ring possesses a significant dipole moment, which can direct head-to-tail self-assembly into ordered, and potentially helical, supramolecular polymers. oup.comoup.com The nitrogen and oxygen atoms of the isoxazole ring can also act as hydrogen bond acceptors.

The thiol group is also an active participant in supramolecular chemistry. It can act as a weak hydrogen bond donor and its sulfur atom can be an acceptor. rsc.org Critically, the thiol group is known for its strong affinity for soft metals, forming coordination bonds that can be used to construct metal-organic frameworks (MOFs) or self-assembled monolayers on metallic surfaces. acs.org This dual-functionality suggests that this compound could be a versatile ligand for creating complex, multi-dimensional supramolecular architectures.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interacting Moiety | Type of Interaction | Potential Application |

| Isoxazole Ring | Dipole-Dipole Stacking | Supramolecular polymers, liquid crystals |

| Isoxazole N/O atoms | Hydrogen Bonding | Crystal engineering, molecular recognition |

| Thiol S-H group | Hydrogen Bonding | Directing self-assembly |

| Thiol Sulfur Atom | Coordination Bonding (with metals) | Metal-Organic Frameworks (MOFs), sensors |

| Thiol Sulfur Atom | Chemisorption on Gold | Self-Assembled Monolayers (SAMs) |

Development of Novel Analytical Probes and Reagents

Fluorescent probes are indispensable tools in chemical biology and diagnostics. The isoxazole scaffold has been incorporated into various fluorescent sensors. nih.gov For example, isoxazole derivatives have been used to create probes for detecting specific analytes by leveraging mechanisms like aggregation-induced emission (AIE) or by acting as a rigid linker between a recognition unit and a fluorophore. nih.gov Isoxazole-calixarene derivatives have been developed as selective fluorescence sensors for copper(II) ions. maynoothuniversity.ie

The thiol group is highly nucleophilic and reactive towards a range of electrophiles, making it an excellent trigger for reaction-based probes. nih.govnih.gov Many "turn-on" fluorescent probes for detecting reactive oxygen species, metal ions, and biological thiols like glutathione are based on the specific reactivity of a thiol group. illinois.eduabcam.com The reaction, such as a Michael addition or a disulfide cleavage, can induce a significant change in the fluorophore's electronic structure, leading to a detectable change in fluorescence. nih.gov

By combining these two functionalities, this compound could serve as a platform for a new class of analytical probes. The isoxazole core could be functionalized with fluorophores, while the thiol group acts as the reactive site for detecting specific analytes, offering a modular approach to sensor design. researchgate.net

Predictive Modeling for Undiscovered Reactivities and Applications

Computational chemistry and predictive modeling are increasingly vital for accelerating the discovery of new molecules and materials. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are widely applied to isoxazole derivatives to predict their properties and guide synthetic efforts. nih.gov

QSAR models have been developed to correlate the structural features of isoxazole derivatives with their biological activities, such as anti-inflammatory effects. nih.govresearchgate.net These models help in designing new compounds with enhanced potency. mdpi.comnih.gov DFT calculations can elucidate reaction mechanisms, predict regioselectivity in cycloaddition reactions, and determine electronic properties like HOMO/LUMO energies, which are crucial for understanding reactivity and designing materials for electronic applications. nih.govrdd.edu.iq

For this compound, predictive modeling could be employed to:

Explore Reactivity: Model the reaction pathways for both the isoxazole ring (e.g., cycloadditions, ring-opening reactions) and the methanethiol (B179389) group (e.g., oxidation, nucleophilic additions).

Predict Biological Activity: Use molecular docking and QSAR to screen for potential interactions with biological targets, leveraging the extensive pharmacological data available for other isoxazole-containing compounds. rsc.org

Design Materials: Calculate electronic and photophysical properties to predict its suitability for use in organic electronics or as a component in fluorescent probes.

Table 3: Applications of Predictive Modeling for Isoxazole Derivatives

| Modeling Technique | Information Obtained | Potential Application for this compound |

| 3D-QSAR | Correlation of 3D structure with biological activity | Design of new therapeutic agents |

| Molecular Dynamics (MD) | Simulation of binding modes and protein-ligand interactions | Understanding potential mechanisms of action |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, orbital energies | Predicting reactivity, regioselectivity, and suitability for electronic materials |

| SwissADME | Prediction of pharmacokinetic properties and drug-likeness | Early-stage assessment of pharmaceutical potential frontiersin.org |

By leveraging these advanced computational tools, researchers can efficiently explore the vast chemical space of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

Q & A

Basic: What are the standard synthetic routes for (1,2-oxazol-3-yl)methanethiol, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as oximes derived from acyl chlorides (e.g., 4-methylbenzoyl chloride) followed by nucleophilic substitution with thiolating agents to introduce the methanethiol group . Key steps include:

- Cyclization: Oxime intermediates are cyclized under acidic or thermal conditions to form the oxazole core.

- Thiolation: A nucleophilic substitution reaction (e.g., using NaSH or thiourea) replaces a leaving group (e.g., chloride) at the methyl position.

Purity Optimization: - Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization in ethanol/water mixtures to remove unreacted precursors.

Advanced: How do solvent polarity and temperature influence the regioselectivity of oxazole ring formation in this compound?

Methodological Answer:

Regioselectivity in oxazole synthesis is sensitive to solvent dielectric constants and reaction temperatures:

- Polar Solvents (e.g., DMF): Stabilize charged intermediates, favoring cyclization at the 3-position of the oxazole .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions (e.g., over-oxidation of thiol groups), while higher temperatures (80–100°C) accelerate cyclization but risk decomposition .

Data Contradiction Note: Some protocols report conflicting yields (50–85%) due to variations in solvent drying or reagent stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (thiol proton, exchangeable) and δ 6.5–8.0 ppm (aromatic protons from substituents) .

- ¹³C NMR: Oxazole ring carbons appear at 95–110 ppm (C-3) and 140–160 ppm (C-2/C-5) .

- IR Spectroscopy: Strong absorption at 2550–2600 cm⁻¹ (S-H stretch) confirms the thiol group .

Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in the compound’s reactive sites during functionalization?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electrophilic/nucleophilic regions using Fukui indices. For example, the thiol group’s sulfur atom shows high nucleophilicity, making it prone to oxidation or alkylation .

- Case Study: Modeling the reaction of this compound with m-CPBA revealed preferential sulfoxide formation over sulfone due to steric hindrance at the oxazole ring .

Basic: What are the primary degradation pathways of this compound under ambient storage conditions?

Methodological Answer:

- Oxidation: The thiol group oxidizes to sulfoxides or disulfides in the presence of O₂ or moisture. Stabilize by storing under inert gas (N₂/Ar) at –20°C .

- Photodegradation: UV exposure cleaves the oxazole ring; use amber vials and avoid prolonged light exposure .

Advanced: How does the electronic nature of aryl substituents (e.g., 4-methylphenyl vs. 4-bromophenyl) alter the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Groups (e.g., methyl): Enhance nucleophilicity at the oxazole’s C-5 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Electron-Withdrawing Groups (e.g., bromine): Activate the aryl ring for SNAr reactions but reduce thiol group reactivity due to inductive effects .

Data Table:

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylphenyl | Suzuki Coupling | 78 | |

| 4-Bromophenyl | Buchwald-Hartwig | 65 |

Basic: What biological assays are suitable for evaluating its potential as an enzyme inhibitor?

Methodological Answer:

- Thiol-Reactive Enzymes: Use fluorescence-based assays (e.g., Ellman’s reagent) to quantify inhibition of cysteine proteases .

- Dose-Response Studies: IC₅₀ values can be determined via kinetic assays with papain or caspase-3 .

Advanced: How can crystallography (e.g., SHELXL) resolve structural ambiguities in derivatives?

Methodological Answer:

- SHELXL Refinement: Resolves disorder in oxazole-thiol conformers by iteratively modeling anisotropic displacement parameters .

- Case Study: A 1.2 Å resolution structure revealed hydrogen bonding between the thiol group and a nearby water molecule, explaining its stability in hydrated crystals .

Basic: What are the key contradictions in reported antibacterial activity data for this compound?

Methodological Answer:

- Variable MIC Values: Discrepancies arise from differences in bacterial strains (e.g., E. coli vs. S. aureus) and assay conditions (aerobic vs. anaerobic) .

- Mechanistic Uncertainty: Some studies attribute activity to thiol-mediated redox disruption, while others propose oxazole-DNA intercalation .

Advanced: How can isotopic labeling (e.g., ³⁴S) track thiol group participation in metabolic pathways?

Methodological Answer:

- Isotope Tracing: Synthesize the compound with ³⁴S-labeled thiol and monitor incorporation into metabolites via LC-MS/MS .

- Application: In in vitro hepatocyte models, ³⁴S-labeled this compound was found to conjugate with glutathione, indicating detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.